molecular formula C12H24 B7771195 Triisobutylene CAS No. 39761-68-7

Triisobutylene

Cat. No.: B7771195
CAS No.: 39761-68-7
M. Wt: 168.32 g/mol
InChI Key: DRHABPMHZRIRAH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Triisobutylene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of triisobutylene primarily involves its reactivity with other chemical species. It acts as a hydrocarbon source in polymerization reactions, where it forms long-chain polymers through the addition of isobutylene units. The molecular targets and pathways involved include the active sites of catalysts used in these reactions, which facilitate the breaking and forming of chemical bonds .

Properties

IUPAC Name

2,4,4,6,6-pentamethylhept-2-ene
Source PubChem
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InChI

InChI=1S/C12H24/c1-10(2)8-12(6,7)9-11(3,4)5/h8H,9H2,1-7H3
Source PubChem
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InChI Key

DRHABPMHZRIRAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(C)(C)CC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24
Source PubChem
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DSSTOX Substance ID

DTXSID8052514
Record name Isobutene trimer
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Molecular Weight

168.32 g/mol
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Physical Description

Triisobutylene appears as a colorless liquid. Insoluble in water and less dense than water. Vapors heavier than air. Used to make rubber products, oil additives and motor fuels.
Record name TRIISOBUTYLENE
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Boiling Point

350.6 °F at 760 mmHg (USCG, 1999)
Record name TRIISOBUTYLENE
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Density

0.77 (USCG, 1999) - Less dense than water; will float
Record name TRIISOBUTYLENE
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Vapor Pressure

3.9 mmHg (USCG, 1999)
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CAS No.

7756-94-7, 39761-68-7
Record name TRIISOBUTYLENE
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Record name 2,4,4,6,6-Pentamethyl-2-heptene
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Record name 2,4,4,6,6-Pentamethyl-2-heptene
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Record name 2-Heptene, 2,4,4,6,6-pentamethyl-
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Record name Isobutene trimer
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Record name 2-Methylpropene, trimers
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Record name 2,4,4,6,6-pentamethylhept-2-ene
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Record name 2,4,4,6,6-PENTAMETHYL-2-HEPTENE
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Melting Point

-104.8 °F (USCG, 1999)
Record name TRIISOBUTYLENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triisobutylene
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Triisobutylene
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Triisobutylene
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Triisobutylene
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Triisobutylene
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Triisobutylene

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